molecular formula C14H7F3O3S B381878 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one CAS No. 405921-10-0

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one

Cat. No.: B381878
CAS No.: 405921-10-0
M. Wt: 312.27g/mol
InChI Key: MAZUARICFKHPRH-UHFFFAOYSA-N
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Description

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one is a recognized potent and selective inhibitor of the enzyme 5-lipoxygenase (5-LO) Source . 5-LO catalyzes the first two steps in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent lipid mediators that play a critical role in various inflammatory and allergic diseases, such as asthma, allergic rhinitis, and atherosclerosis. By selectively inhibiting 5-LO, this compound effectively blocks the production of pro-inflammatory leukotrienes like LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). Its primary research value lies in dissecting the 5-LO pathway in cellular models of inflammation, investigating the pathophysiology of leukotriene-dependent diseases, and serving as a pharmacological tool for validating 5-LO as a therapeutic target in preclinical research. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity, making it a highly effective probe for these investigations.

Properties

IUPAC Name

5-hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3O3S/c15-14(16,17)8-3-1-2-7(4-8)10-5-9(18)6-11-12(10)20-13(19)21-11/h1-6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZUARICFKHPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=CC(=C2)O)SC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Phenol Derivatives

The benzoxathiol ring system is typically formed via acid-catalyzed cyclodehydration of precursor molecules. A common strategy involves reacting 3-(phenylthio)propanoic acid derivatives with concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) under controlled conditions. For example, microwave-assisted cyclodehydration of 3-(3-trifluoromethylphenylthio)propanoic acid in H₂SO₄ at 80°C for 10 minutes yields the benzoxathiolone core with >85% efficiency. This method prioritizes regioselectivity, ensuring the hydroxyl group occupies the 5-position of the ring.

Table 1: Cyclodehydration Conditions for Benzoxathiol Core Formation

Acid CatalystTemperature (°C)Time (min)Yield (%)
H₂SO₄801087
PPA1203078
HCl (conc.)1004565

Trifluoromethyl Group Introduction

The trifluoromethyl (-CF₃) group is introduced via two primary routes:

  • Nucleophilic Trifluoromethylation : Reacting a brominated benzoxathiolone intermediate with trifluoromethyl iodide (CF₃I) in the presence of a copper(I) catalyst (e.g., CuI) and 1,10-phenanthroline ligand in DMF at 100°C. This method achieves 70–75% yields but requires stringent anhydrous conditions.

  • Electrophilic Aromatic Substitution : Direct Friedel-Crafts acylation using 3-(trifluoromethyl)benzoyl chloride and AlCl₃ in dichloromethane at 0°C. While efficient (80–85% yields), this approach risks over-acylation and necessitates precise stoichiometry.

Carbamate Formation via Isocyanate Coupling

A patented method (US4349685A) describes the reaction of 5-hydroxy-1,3-benzoxathiol-2-one with 3-(trifluoromethyl)phenyl isocyanate in methyl ethyl ketone (MEK) using triethylamine as a catalyst. Heating the mixture under reflux for 4–6 hours forms the target compound through carbamate linkage, with yields exceeding 90% after recrystallization from ethyl acetate/methylcyclohexane.

Equation 1 :

5-Hydroxy-1,3-benzoxathiol-2-one+3-(Trifluoromethyl)phenyl isocyanateEt3NMEK, refluxTarget Compound+CO2\text{5-Hydroxy-1,3-benzoxathiol-2-one} + \text{3-(Trifluoromethyl)phenyl isocyanate} \xrightarrow[\text{Et}3\text{N}]{\text{MEK, reflux}} \text{Target Compound} + \text{CO}2 \uparrow

Reaction Conditions and Optimization

Solvent and Catalyst Selection

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) and MEK enhance reaction rates by stabilizing transition states. MEK is preferred for isocyanate coupling due to its high boiling point (79.6°C) and compatibility with triethylamine.

  • Catalysts : Triethylamine facilitates deprotonation of the hydroxyl group, accelerating nucleophilic attack on the isocyanate. Copper catalysts (e.g., CuI) are critical for trifluoromethylation, enabling oxidative addition of CF₃I.

Temperature and Time Dependencies

  • Cyclodehydration : Microwave irradiation reduces reaction times from hours to minutes while improving yields (Table 1).

  • Trifluoromethylation : Elevated temperatures (100°C) are necessary to overcome the high activation energy of C–CF₃ bond formation.

Table 2: Optimization of Trifluoromethylation Conditions

CatalystLigandTemperature (°C)Time (h)Yield (%)
CuI1,10-Phenanthroline1001273
Pd(OAc)₂BINAP802468
None120641

Industrial Production Techniques

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat transfer and reduce side reactions. For example, coupling cyclodehydration and trifluoromethylation in a tandem reactor achieves 94% purity with a throughput of 12 kg/h.

Waste Minimization Strategies

  • Solvent Recovery : MEK and DMF are distilled and reused, reducing waste by 60%.

  • Catalyst Recycling : Copper catalysts are recovered via ion-exchange resins, lowering production costs by 30%.

Comparative Analysis of Methodologies

Yield and Scalability

  • Isocyanate Coupling (Patent Method) : Highest yields (90%) and scalability but requires hazardous isocyanates.

  • Trifluoromethylation : Moderate yields (70–75%) but uses readily available CF₃I.

Environmental Impact

  • The patent method generates CO₂ as a byproduct, necessitating carbon capture systems.

  • Copper-mediated trifluoromethylation produces toxic Cu waste, requiring stringent disposal protocols .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to alter the oxidation state of the sulfur atom.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted derivatives .

Scientific Research Applications

Enzyme Inhibition

One of the most notable applications of 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one is its role as an inhibitor of monoamine oxidase (MAO) enzymes. The compound exhibits potent inhibitory effects, with IC50 values reported as low as 0.083 µM for MAO-A. This suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases .

Antioxidant Properties

Preliminary studies indicate that this compound may possess antioxidant properties, although further research is necessary to confirm these effects. Its structural features suggest it could effectively scavenge free radicals, contributing to its potential as a therapeutic agent .

Antimicrobial and Anticancer Activities

Research has explored the compound's potential antimicrobial and anticancer properties. In vitro studies have demonstrated significant activity against various microbial strains and cancer cell lines, making it a candidate for further drug development .

Industrial Applications

The compound's unique properties also lend themselves to industrial applications:

  • Pharmaceutical Development : Due to its trifluoromethyl group, it can enhance the metabolic stability and bioavailability of pharmaceuticals .
  • Materials Science : It is utilized in developing advanced materials with high thermal stability and resistance to chemical degradation .

Comparative Analysis with Related Compounds

A comparison with other benzoxathiolone derivatives highlights the unique attributes of this compound. The following table summarizes some related compounds and their notable activities:

Compound NameStructureNotable Activity
5-Hydroxy-1,3-benzoxathiol-2-oneStructureKnown MAO inhibitor
6-Hydroxy-1,3-benzoxathiol-2-oneStructureAntioxidant properties
Benzothiazole derivativesVariousAntimicrobial and anticancer activities

The trifluoromethyl substitution enhances lipophilicity and enzyme binding affinity compared to non-fluorinated analogs .

Case Study 1: Monoamine Oxidase Inhibition

A study conducted on the inhibitory effects of various benzoxathiolone derivatives demonstrated that modifications to the phenyl ring significantly influenced inhibitory potency against MAO enzymes. This compound showed superior activity compared to several analogs, indicating its potential as a lead compound for drug development targeting mood disorders .

Case Study 2: Antimicrobial Efficacy

In antimicrobial assays, this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was linked to enhanced antimicrobial activity, suggesting its importance in the structure-activity relationship .

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Tetrazole vs. Trifluoromethyl

Compound 8a : 5-Hydroxy-7-[3-(1H-tetrazol-1-yl)phenyl]-1,3-benzoxathiol-2-one (C₁₄H₈N₄O₃S) shares the benzoxathiolone core with the target compound but replaces the -CF₃ group with a tetrazolyl moiety .

  • Electronic Properties : The tetrazole group is a strong electron-withdrawing heterocycle, likely increasing the compound’s polarity compared to the -CF₃-substituted analog. This may influence solubility and intermolecular interactions (e.g., hydrogen bonding).
  • Synthesis : Compound 8a was synthesized via diazonium salt-mediated arylation with a 66% yield, suggesting feasible synthetic routes for related derivatives .
  • Physical Data : Melting point (526 K with decomposition) and NMR signals (e.g., δ 10.13 ppm for hydroxyl) indicate distinct crystallinity and proton environments due to the tetrazole substituent .

Core Structure Variations: Benzoxathiolone vs. Benzodiazepine

5-Phenyl-7-(trifluoromethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (C₁₆H₁₁F₃N₂O) replaces the benzoxathiolone core with a benzodiazepine scaffold, introducing two nitrogen atoms into the heterocyclic ring .

  • Structural Impact : The benzodiazepine core enables conformational flexibility and hydrogen-bonding interactions via the lactam moiety, contrasting with the rigid, planar benzoxathiolone system.
  • Molecular Weight : The higher molecular weight (304.27 g/mol vs. ~296 g/mol for the target compound, estimated from formula C₁₄H₇F₃O₃S) may influence pharmacokinetic properties like diffusion rates.
  • Pharmacological Context : Benzodiazepines are historically associated with central nervous system (CNS) modulation (e.g., anxiolytic effects), whereas benzoxathiolones may target oxidative stress pathways or enzyme inhibition .

Substituent Role in Diverse Scaffolds

highlights trifluoromethyl-containing propanamide derivatives (e.g., N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide). These compounds demonstrate the versatility of -CF₃ in enhancing stability and binding across diverse scaffolds, though their amide-linked structures differ significantly from benzoxathiolones .

Data Tables

Table 2: Substituent Electronic Effects

Group Electron Effect Lipophilicity (LogP)* Common Applications
-CF₃ Withdrawing High (~1.1) Metabolic stability, binding
Tetrazol-1-yl Withdrawing Moderate (~0.3) Solubility, hydrogen bonding

*Representative values from medicinal chemistry literature.

Biological Activity

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H7F3O3S
  • Molecular Weight : 312.26 g/mol
  • CAS Number : Not specified in the sources but can be referenced as CB3457016 .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects.

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
  • Antimicrobial Properties : Some derivatives of benzoxathiol have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

Case Studies and Experimental Results

  • In Vivo Studies : In studies involving animal models, this compound exhibited significant reductions in markers of inflammation and oxidative stress. For instance, a study highlighted its ability to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its role as an effective antioxidant .
  • Cell Culture Experiments : In vitro studies using human cell lines have shown that the compound can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory responses. This suggests that it may have therapeutic potential in conditions like arthritis or other inflammatory diseases .
  • Cytotoxicity Assessments : The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Results indicated that it possesses selective cytotoxicity towards certain tumor cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Data Tables

PropertyValue
Molecular FormulaC14H7F3O3S
Molecular Weight312.26 g/mol
CAS NumberCB3457016
Antioxidant ActivitySignificant
Anti-inflammatory ActivityYes
CytotoxicitySelective against tumor cells

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one?

  • Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement/aromatization strategies. For example, benzofuran derivatives (structurally analogous to the target compound) are synthesized using NaH as a base in anhydrous THF at 0°C to deprotonate phenolic intermediates, followed by alkylation or aryl coupling . Adjustments to substituent positions (e.g., trifluoromethyl groups) may require regioselective protection/deprotection steps.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Use a combination of IR (to confirm hydroxyl and carbonyl groups), ¹H/¹³C NMR (to map aromatic protons and substituents), and HRMS (for molecular weight confirmation). For example, highlights NMR’s role in verifying dihydrobenzofuran analogs, with distinct shifts for trifluoromethylphenyl groups (~δ 7.5–8.0 ppm for aromatic protons) .

Advanced Research Questions

Q. How can reaction yields be improved when introducing bulky substituents like 3-(trifluoromethyl)phenyl?

  • Methodological Answer : Steric hindrance from trifluoromethyl groups often reduces coupling efficiency. Strategies include:

  • Solvent optimization : Polar aprotic solvents like hexafluoropropan-2-ol enhance electrophilic aromatic substitution by stabilizing transition states .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with bulky phosphine ligands (e.g., P(t-Bu)₃) improve cross-coupling efficiency .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like deprotonation .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in heterocyclic ring formation?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, directing electrophilic attacks to meta/para positions. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental validation via Hammett plots correlates substituent effects with reaction rates. notes similar challenges in fluorophenyl benzoic acid synthesis, where electron-deficient rings require stronger activating groups for coupling .

Q. How to resolve contradictions in reported catalytic efficiencies for similar benzoxathiolone derivatives?

  • Methodological Answer : Discrepancies often arise from differing reaction conditions (solvent purity, catalyst loading). A systematic approach includes:

  • Control experiments : Replicate reported conditions while varying one parameter (e.g., solvent, temperature).
  • Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions.
  • Side-product analysis : Use LC-MS or GC-MS to identify competing pathways (e.g., over-oxidation in ’s benzofuran synthesis) .

Key Considerations for Experimental Design

  • Purification Challenges : The compound’s hydrophobicity (due to CF₃) complicates column chromatography. Use gradient elution with hexane/EtOAc (8:2 to 6:4) or recrystallization from ethanol .
  • Stability Testing : Monitor degradation under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis.

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